
Comparative Analysis of SB 235375 Cross-
reactivity with Tachykinin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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Cat. No.: B1680814 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the tachykinin receptor antagonist SB 235375,

focusing on its cross-reactivity with the tachykinin receptor family (NK1, NK2, and NK3). The

information presented is supported by experimental data to aid in the evaluation of its

selectivity and potential applications in research and drug development.

Introduction to Tachykinin Receptors and SB 235375
Tachykinins are a family of neuropeptides that includes Substance P (SP), Neurokinin A (NKA),

and Neurokinin B (NKB).[1][2] These peptides exert their physiological effects by binding to

three distinct G-protein coupled receptors: the NK1, NK2, and NK3 receptors.[1] Each receptor

subtype exhibits a preferential affinity for a specific tachykinin: SP for NK1, NKA for NK2, and

NKB for NK3.[1] Tachykinin signaling is implicated in a wide range of biological processes,

including pain transmission, inflammation, and smooth muscle contraction.[2]

SB 235375, chemically known as (-)-(S)-N-(alpha-ethylbenzyl)-3-(carboxymethoxy)-2-

phenylquinoline-4-carboxamide, is a non-peptide antagonist that has been developed to probe

the physiological roles of tachykinin receptors.[3] Understanding the selectivity profile of such

antagonists is crucial for interpreting experimental results and for the development of

therapeutic agents with minimal off-target effects.
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Comparative Binding Affinity and Functional
Antagonism
Experimental data demonstrates that SB 235375 is a potent and highly selective antagonist for

the human NK3 receptor (hNK-3R).[3] Its affinity for the hNK-3R is significantly higher than for

the hNK-1R and hNK-2R, indicating a remarkable degree of selectivity.

The table below summarizes the quantitative data on the binding affinity (Ki) and functional

antagonist potency (Kb and pA2) of SB 235375 at the three human tachykinin receptors.

Receptor
Subtype

Ligand/Antago
nist

Parameter Value (nM)
Fold
Selectivity (vs.
hNK-3R)

hNK-3R SB 235375 Ki 2.2 -

Kb 12 -

pA2 8.1 - 8.3 -

hNK-1R SB 235375 Ki >100,000 >45,455-fold

hNK-2R SB 235375 Ki 209 95-fold

Data sourced from Hay et al., 2002.[3]

Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding, the following diagrams illustrate the generalized

tachykinin receptor signaling pathway and the experimental workflow for a radioligand binding

assay, a common method for determining binding affinity.
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Figure 1: Generalized Tachykinin Receptor Signaling Pathway.
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Figure 2: Experimental Workflow for a Radioligand Binding Assay.

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of

SB 235375's cross-reactivity.

Radioligand Binding Assays
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Objective: To determine the binding affinity (Ki) of SB 235375 for human tachykinin receptors

(NK1, NK2, and NK3).

Materials:

Membranes from Chinese Hamster Ovary (CHO) cells stably expressing either the human

NK1, NK2, or NK3 receptor.

Radioligand: For hNK-3R, 125I-[MePhe7]-neurokinin B (NKB) is used. For hNK-1R and hNK-

2R, appropriate radiolabeled ligands such as [3H]Substance P and [125I]-NKA would be

utilized, respectively.

SB 235375 (unlabeled competitor).

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 150 mM NaCl, and

protease inhibitors).

96-well filter plates.

Scintillation counter.

Procedure:

Cell membranes expressing the target receptor are incubated in the assay buffer.

A fixed concentration of the radioligand is added to the wells.

Increasing concentrations of SB 235375 are added to compete with the radioligand for

binding to the receptor.

Non-specific binding is determined in the presence of a high concentration of an unlabeled

ligand.

The mixture is incubated to allow binding to reach equilibrium.

The reaction is terminated by rapid filtration through the filter plates, separating the

membrane-bound radioligand from the unbound radioligand.
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The filters are washed with ice-cold assay buffer to remove any remaining unbound

radioligand.

The radioactivity retained on the filters is measured using a scintillation counter.

The concentration of SB 235375 that inhibits 50% of the specific binding of the radioligand

(IC50) is determined by non-linear regression analysis.

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays (Calcium Mobilization)
Objective: To determine the functional antagonist potency (Kb) of SB 235375 at the human

NK3 receptor.

Materials:

Human Embryonic Kidney (HEK) 293 cells stably expressing the human NK3 receptor.

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

NK3 receptor agonist (e.g., Neurokinin B or senktide).

SB 235375.

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

Fluorometric imaging plate reader.

Procedure:

HEK 293-hNK-3R cells are seeded in 96-well plates and grown to confluence.

The cells are loaded with a calcium-sensitive fluorescent dye.

The cells are then washed to remove excess dye.

The cells are pre-incubated with varying concentrations of SB 235375 or vehicle.
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The baseline fluorescence is measured.

An NK3 receptor agonist is added to the wells to stimulate an increase in intracellular

calcium, and the change in fluorescence is monitored over time.

The concentration-response curve for the agonist is generated in the absence and presence

of different concentrations of SB 235375.

The antagonist potency (Kb) is calculated using the Schild equation, which relates the shift in

the agonist concentration-response curve to the concentration of the antagonist. A

competitive antagonist will cause a parallel rightward shift of the agonist dose-response

curve.[3]

Conclusion
The available experimental data unequivocally demonstrates that SB 235375 is a highly potent

and selective antagonist of the human NK3 receptor.[3] Its affinity for the NK3 receptor is in the

low nanomolar range, while its affinity for the NK1 and NK2 receptors is significantly lower, with

selectivity ratios of over 45,000-fold and 95-fold, respectively.[3] This high degree of selectivity

makes SB 235375 an invaluable pharmacological tool for investigating the specific roles of the

NK3 receptor in physiological and pathophysiological processes, with minimal confounding

effects from the blockade of NK1 and NK2 receptors. For drug development professionals, the

selectivity profile of SB 235375 serves as a benchmark for the design of novel NK3 receptor

antagonists with improved therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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